Elucidating the Molecular Architecture of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: A Technical Guide
Elucidating the Molecular Architecture of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known by its synonym Jacaranone ethyl ester, is a quinone derivative with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1][2][3][4][5] This compound has garnered interest within the scientific community for its potential biological activities, including antioxidant and anticancer properties.[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of this molecule, offering a foundational framework for researchers engaged in natural product chemistry and drug discovery. While specific experimental data for this compound is not extensively detailed in publicly available literature, this document outlines the expected analytical results based on its known structure and the general protocols for their acquisition.
Physicochemical Properties
A summary of the known physical and chemical properties of ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is presented below.
| Property | Value | Reference |
| CAS Number | 60263-06-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |
| Molecular Weight | 196.20 g/mol | [1][5] |
| Melting Point | 94–96°C | [1] |
| Boiling Point | 338.6°C at 760 mmHg | [2][3] |
| Density | 1.233 g/cm³ | [2] |
| Refractive Index | 1.526 | [2] |
Structural Elucidation Workflow
The definitive identification of a chemical structure is a systematic process. It begins with the isolation or synthesis of the compound, followed by a suite of spectroscopic analyses to piece together its molecular framework. The logical flow for the structure elucidation of ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is depicted below.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate based on its known chemical structure. These values serve as a benchmark for experimental verification.
1H NMR Spectroscopy
Table 1: Predicted 1H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | d | 2H | Protons on the double bond adjacent to the ketone |
| ~6.2 | d | 2H | Protons on the double bond adjacent to the hydroxyl-bearing carbon |
| ~4.2 | q | 2H | -O-CH₂-CH₃ |
| ~3.5 | s | 1H | -OH |
| ~2.8 | s | 2H | -CH₂-COO- |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
13C NMR Spectroscopy
Table 2: Predicted 13C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~186 | C=O | Ketone |
| ~171 | C=O | Ester |
| ~145 | C=C | Olefinic carbons |
| ~130 | C=C | Olefinic carbons |
| ~70 | C-OH | Quaternary carbon with hydroxyl group |
| ~61 | -O-CH₂- | Methylene of ethyl group |
| ~45 | -CH₂- | Methylene adjacent to ester |
| ~14 | -CH₃ | Methyl of ethyl group |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| ~1735 | C=O stretch (ester) |
| ~1670 | C=O stretch (conjugated ketone) |
| ~1630 | C=C stretch (alkene) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 196 | [M]⁺, Molecular ion |
| 178 | [M - H₂O]⁺ |
| 151 | [M - OCH₂CH₃]⁺ |
| 123 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis: Copper(I)-Catalyzed Addition
While specific reagents and conditions for this exact molecule are not detailed in the provided search results, a general protocol based on a known Cu(I)-catalyzed reaction can be proposed.[1]
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Reaction Setup: To a solution of a suitable precursor, such as 4-hydroxyphenylacetic acid, in an appropriate solvent (e.g., dichloromethane, acetonitrile), add the ethylating agent (e.g., ethyl diazoacetate).
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Catalyst Addition: Introduce a catalytic amount of a Cu(I) salt (e.g., Cu(I) triflate) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica (B1680970) gel to yield the final product.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer operating at a frequency of 400 MHz or higher.
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Infrared (IR) Spectroscopy: For a solid sample, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Mass Spectrometry (MS): Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass.
From Structure to Function: A Conceptual Pathway
The structural elucidation of a compound is often the first step toward understanding its biological role. The potential anticancer and antioxidant activities of ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate necessitate further investigation into its mechanism of action.
This guide provides a foundational understanding of the processes involved in confirming the structure of ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. The combination of synthesis, purification, and multi-faceted spectroscopic analysis is paramount for the unambiguous characterization of this and other novel chemical entities.
References
- 1. Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | 60263-06-1 | Benchchem [benchchem.com]
- 2. Cas 60263-06-1,Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 60263-06-1[Ethyl(1-Hydroxy-4-Oxocyclohexa-2,5-Dien-1-Yl)acetate]- Acmec Biochemical [acmec.com.cn]
